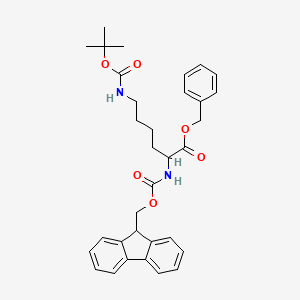
Bis(2,4,6-trichlorobenzoyl) Peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-trichlorobenzoyl) Peroxide: is an organic peroxide compound known for its strong oxidizing properties. It is commonly used as an initiator in polymerization reactions and as a crosslinking agent in various industrial applications. The compound is characterized by its high reactivity and ability to decompose, releasing free radicals that drive chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorobenzoyl) Peroxide typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring consistent product quality. The compound is often produced in a solvent medium to facilitate handling and storage.
化学反应分析
Types of Reactions: Bis(2,4,6-trichlorobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can oxidize organic substrates, converting them into more oxidized forms.
Decomposition: Upon heating, it decomposes to release free radicals, which can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and organic solvents such as tetrahydrofuran.
Decomposition: Typically occurs at elevated temperatures, often in the presence of a catalyst.
Substitution: Reactions are carried out in the presence of nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Produces oxidized organic compounds.
Decomposition: Generates free radicals and initiates polymer chains.
Substitution: Yields substituted benzoyl derivatives.
科学研究应用
Chemistry: Bis(2,4,6-trichlorobenzoyl) Peroxide is widely used as an initiator in the polymerization of monomers to form polymers. It is also employed in the synthesis of various organic compounds through oxidation and substitution reactions.
Biology: In biological research, the compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of oxidative damage in biological systems.
Medicine: The compound’s oxidative properties are explored in the development of antimicrobial agents and in the study of oxidative stress-related diseases.
Industry: Industrially, this compound is used in the production of plastics, rubbers, and other polymeric materials. It is also utilized in the crosslinking of silicone rubbers and other elastomers.
作用机制
The mechanism of action of Bis(2,4,6-trichlorobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The compound’s oxidative properties also enable it to oxidize organic substrates, altering their chemical structure and reactivity.
相似化合物的比较
Bis(2,4-dichlorobenzoyl) Peroxide: Similar in structure but with fewer chlorine atoms, leading to different reactivity and stability.
Benzoyl Peroxide: A widely used peroxide with similar applications but different reactivity due to the absence of chlorine atoms.
Di-tert-butyl Peroxide: Another organic peroxide used as an initiator, but with different thermal stability and decomposition characteristics.
Uniqueness: Bis(2,4,6-trichlorobenzoyl) Peroxide is unique due to its high chlorine content, which enhances its oxidative properties and reactivity. This makes it particularly effective in applications requiring strong oxidizing agents and efficient polymerization initiators.
属性
分子式 |
C14H4Cl6O4 |
|---|---|
分子量 |
448.9 g/mol |
IUPAC 名称 |
(2,4,6-trichlorobenzoyl) 2,4,6-trichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)13(21)23-24-14(22)12-9(19)3-6(16)4-10(12)20/h1-4H |
InChI 键 |
DQOLICMHPAWPKG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)C(=O)OOC(=O)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)
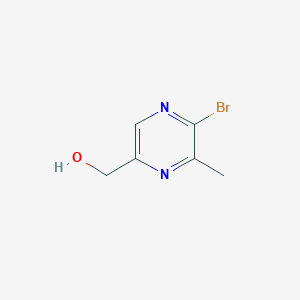

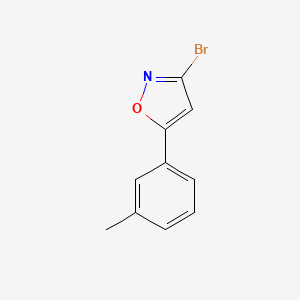
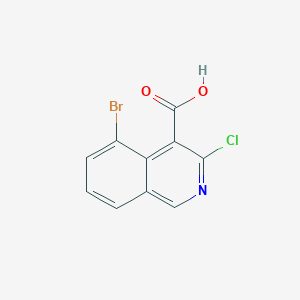
![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)

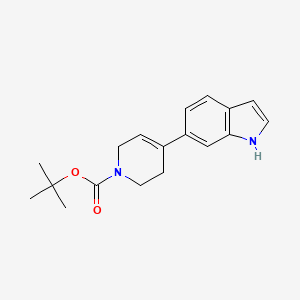
![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)
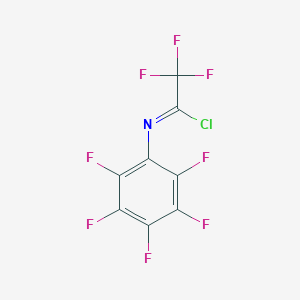

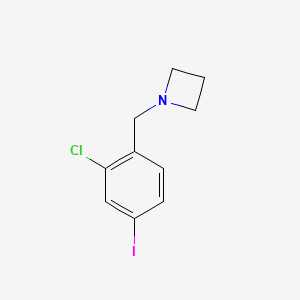
![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
